Cas no 1095010-47-1 (1-tert-butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate)
1-tert-butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate
- 1-tert-Butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate
- 1-O-tert-butyl 3-O-methyl 5-hydroxypiperidine-1,3-dicarboxylate
- trans-1,3-piperidinedicarboxylic acid, 5-hydroxy-, 1-(1,1-dimethylethyl) 3-methyl ester
- cis-1,3-piperidinedicarboxylic acid, 5-hydroxy-, 1-(1,1-dimethylethyl) 3-methyl ester
- DFZMPKMSTNKZKL-UHFFFAOYSA-N
- STL555073
- BBL101277
- SB22001
- RP292
- BBL10
- AMY4325
- SY004055
- AB0058309
- Z7275
- 1-tert-butyl3-methyl5-hydroxypiperidine-1,3-dicarboxylate
- 1-(tert-butyl) 3-methyl 5-hydroxypiperidine-1
- DB-012791
- O1-TERT-BUTYL O3-METHYL CIS-5-HYDROXYPIPERIDINE-1,3-DICARBOXYLATE
- A895021
- DTXSID10672358
- O1-TERT-BUTYL O3-METHYL TRANS-5-HYDROXYPIPERIDINE-1,3-DICARBOXYLATE
- J-521754
- CS-11056
- AKOS005258021
- SB22003
- MFCD11656770
- 1638765-16-8
- CS-W001295
- 1095010-47-1
- AC-7124
- SB22002
- 1-(tert-butyl) 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate
- EN300-253075
- VTB01047
- SCHEMBL341824
- 1-tert-butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate
-
- MDL: MFCD11656770
- Inchi: 1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(10(15)17-4)5-9(14)7-13/h8-9,14H,5-7H2,1-4H3
- InChI Key: DFZMPKMSTNKZKL-UHFFFAOYSA-N
- SMILES: OC1CN(C(=O)OC(C)(C)C)CC(C(=O)OC)C1
Computed Properties
- Exact Mass: 259.14200
- Monoisotopic Mass: 259.142
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 76.1
Experimental Properties
- Density: 1.182±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 352.1±42.0℃/760mmHg
- Flash Point: 166.8℃
- Solubility: Slightly soluble (15 g/l) (25 º C),
- PSA: 76.07000
- LogP: 0.71520
1-tert-butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-tert-butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129000117-10g |
1-Tert-butyl3-methyl5-hydroxypiperidine-1,3-dicarboxylate |
1095010-47-1 | 95% | 10g |
$570.32 | 2022-04-03 | |
| TRC | B699130-50mg |
1-tert-Butyl 3-Methyl 5-Hydroxypiperidine-1,3-dicarboxylate |
1095010-47-1 | 50mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B699130-250mg |
1-tert-Butyl 3-Methyl 5-Hydroxypiperidine-1,3-dicarboxylate |
1095010-47-1 | 250mg |
$ 110.00 | 2023-04-18 | ||
| TRC | B699130-500mg |
1-tert-Butyl 3-Methyl 5-Hydroxypiperidine-1,3-dicarboxylate |
1095010-47-1 | 500mg |
$ 155.00 | 2023-04-18 | ||
| TRC | B699130-1g |
1-tert-Butyl 3-Methyl 5-Hydroxypiperidine-1,3-dicarboxylate |
1095010-47-1 | 1g |
$ 205.00 | 2022-06-06 | ||
| TRC | B699130-2.5g |
1-tert-Butyl 3-Methyl 5-Hydroxypiperidine-1,3-dicarboxylate |
1095010-47-1 | 2.5g |
$ 385.00 | 2023-04-18 | ||
| TRC | B699130-5g |
1-tert-Butyl 3-Methyl 5-Hydroxypiperidine-1,3-dicarboxylate |
1095010-47-1 | 5g |
$ 661.00 | 2023-04-18 | ||
| Chemenu | CM179027-5g |
1-tert-Butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate |
1095010-47-1 | 95% | 5g |
$365 | 2021-08-05 | |
| Chemenu | CM179027-10g |
1-tert-Butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate |
1095010-47-1 | 95% | 10g |
$561 | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850386-1g |
Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate |
1095010-47-1 | ≥95% | 1g |
¥450.90 | 2022-01-10 |
1-tert-butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate Suppliers
1-tert-butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate Related Literature
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Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Piperidines Piperidinecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Piperidines Piperidinecarboxylic acids and derivatives Piperidinecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on 1-tert-butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate
Introduction to 1-tert-butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate (CAS No. 1095010-47-1)
1-tert-butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate, identified by its Chemical Abstracts Service Number (CAS No. 1095010-47-1), is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the piperidine class of heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom and two carbon atoms. The presence of multiple functional groups, including hydroxyl and carboxyl moieties, alongside tert-butyl and methyl substituents, imparts unique chemical properties that make it a promising candidate for various biochemical applications.
The structural configuration of 1-tert-butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate contributes to its potential role as a pharmacophore in drug design. The hydroxypiperidine scaffold is particularly relevant in the development of bioactive molecules due to its ability to form hydrogen bonds with biological targets, enhancing binding affinity and selectivity. Furthermore, the tert-butyl group serves as a steric shield, influencing the compound's solubility and metabolic stability, while the methyl substituent at the 3-position introduces additional conformational flexibility.
In recent years, there has been growing interest in piperidine derivatives as key structural motifs in medicinal chemistry. These compounds have been extensively explored for their potential in modulating enzyme activity and receptor interactions. For instance, 1-tert-butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate has been investigated for its interactions with proteases and kinases, which are critical targets in oncology and inflammatory diseases. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain therapeutic targets by occupying specific binding pockets within the enzyme active sites.
The hydroxypiperidine moiety is particularly noteworthy for its role in enhancing molecular interactions with biological macromolecules. Hydroxyl groups can participate in hydrogen bonding networks, which are essential for stabilizing protein-ligand complexes. This property makes 1-tert-butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate a valuable building block for designing molecules with improved pharmacokinetic profiles. Additionally, the presence of two carboxyl groups provides opportunities for further derivatization, allowing chemists to fine-tune physicochemical properties such as charge distribution and solubility.
Advances in computational chemistry have enabled more efficient screening of potential drug candidates like 1-tert-butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate. Molecular docking simulations have been employed to predict binding affinities and identify optimal conformations for interaction with biological targets. These virtual screening approaches have accelerated the discovery process by narrowing down promising candidates for experimental validation. In one such study, 1-tert-butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate was found to exhibit favorable binding interactions with a hypothetical serine protease involved in viral replication, suggesting its potential as an antiviral agent.
The synthesis of 1-tert-butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate presents both challenges and opportunities for synthetic chemists. The construction of the piperidine ring system requires careful consideration of reaction conditions to ensure high yield and purity. Common synthetic routes involve cyclization reactions followed by functional group modifications to introduce the hydroxyl and carboxyl groups at specific positions. The tert-butyl and methyl substituents are typically introduced via alkylation or protection-deprotection strategies, which must be optimized to avoid side reactions.
Recent developments in green chemistry have encouraged the exploration of sustainable synthetic methodologies for complex molecules like 1-tert-butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate. Catalytic processes that minimize waste generation and energy consumption are being prioritized in academic and industrial research settings. For example, transition metal-catalyzed cross-coupling reactions have been utilized to construct key carbon-carbon bonds efficiently. Such innovations not only improve the environmental footprint of drug development but also enhance scalability for large-scale production.
The pharmacological potential of 1-tert-butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate extends beyond protease inhibition. Its structural features suggest possible applications in modulating neurotransmitter systems, making it a candidate for treating neurological disorders such as Parkinson's disease or epilepsy. The hydrophobic tert-butyl group can interact with lipid rafts in cell membranes, potentially influencing signal transduction pathways mediated by G-protein coupled receptors (GPCRs). This dual functionality—hydrophilic interactions via hydroxyl and carboxyl groups coupled with hydrophobic effects from alkyl substituents—makes it a versatile scaffold for drug discovery.
In clinical research settings,cas no1095010-47-1 has been tested in preclinical models to assess its safety profile and therapeutic efficacy. Initial studies indicate that this compound exhibits moderate solubility in aqueous buffers but demonstrates improved bioavailability when formulated into lipid-based nanoparticles or prodrugs designed to enhance cellular uptake. Pharmacokinetic studies have revealed that cas no1095010-47-1 undergoes biotransformation via cytochrome P450 enzymes, suggesting potential interactions with co-administered drugs that share similar metabolic pathways.
The future direction of research on cas no1095010-47-1 lies in expanding its therapeutic applications through structure-based drug design and interdisciplinary collaborations between chemists and biologists. Advances in high-throughput screening technologies will enable rapid evaluation of analogs derived from this core scaffold, accelerating the identification of novel bioactive entities. Additionally,long-tail keywords such as "hydroxy piperidine derivatives" "tert-butyl substituted compounds" "carboxylic acid functionalized piperidines" "medicinal chemistry applications" "drug discovery pipeline"
will continue to guide investigations into optimizing pharmacological properties.
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